molecular formula C20H20N2O3 B019688 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione CAS No. 110859-48-8

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

Cat. No.: B019688
CAS No.: 110859-48-8
M. Wt: 336.4 g/mol
InChI Key: YAQSVEHQDFSDCR-UHFFFAOYSA-N
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Description

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a morpholine ring

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with the dopamine receptor d2 , suggesting a potential role in neurological pathways.

Mode of Action

Isoindoline-1,3-dione derivatives have been reported to inhibit the peripheral binding site of the acetylcholinesterase (ache) enzyme , which could suggest a similar mechanism for this compound.

Biochemical Pathways

Given the potential interaction with the dopamine receptor d2 , it could be involved in modulating dopaminergic signaling pathways.

Result of Action

Isoindoline-1,3-dione derivatives have been reported to exhibit anticonvulsant activity , suggesting potential neurological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react an aromatic primary amine with maleic anhydride in the presence of a suitable solvent, such as acetic anhydride, and a catalyst like anhydrous sodium acetate. The reaction is carried out at room temperature, resulting in the formation of the desired product with moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the isoindoline nucleus is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoindoline or morpholine derivatives.

Scientific Research Applications

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(2H-Tetraazol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione

Uniqueness

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is unique due to the presence of both the isoindoline and morpholine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[(4-benzylmorpholin-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQSVEHQDFSDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471166
Record name 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110859-48-8
Record name 2-[[4-(Phenylmethyl)-2-morpholinyl]methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110859-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 31.8 g of 2-chloromethyl-4-benzylmorpholine and 30.5 g of potassium phthalimide in 200 ml of dimethylformamide is refluxed for 4 hours and then poured into water. The precipitated crystals are collected by filtration and dried to give 40.2 g of 2-phthalimidomethyl-4-benzylmorpholine. To 400 ml of the ethanol solution of this product is added dropwise a solution of 12.3 g of hydrazine hydrate in 100 ml of ethanol. Further, the resultant mixture is refluxed for 30 minutes. After cooling, insoluble materials are filtered off and the filtrate is concentrated under reduced pressure to give 2-aminomethyl-4-benzylmorpholine as an oily substance. To the solution of 10.3 g of the obtained product in 400 ml of ethanol and 40 ml of water are added 11 g of concentrated hydrochloric acid and 1.1 g of 10% palladium-carbon and the mixture subjected to catalytic reduction at ordinary temperature and atmospheric pressure. After absorbing the theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol-acetone to give 2-(aminomethyl)morpholine dihydrochloride as white crystals, melting at 215°-218° C.
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31.8 g
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30.5 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

50.2 g of potassium phthalimide are added to 61.2 g of 4-benzyl-2-chloromethylmorpholine [Synth. Com. 10, 59 (1980)] dissolved in 150 ml of abs. dimethylformamide and the mixture is boiled under stirring for 6 hours. After cooling, the crystals are filtered, washed with dimethylformamide and then with cold water and dried to give 68.95 g (76%) of the product, m.p.: 130°-132° C.
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50.2 g
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Yield
76%

Synthesis routes and methods IV

Procedure details

To a solution of 4-benzyl-2-chloromethyl-morpholine (43 g, 0.19 mol) in 500 ml of dimethylformamide was added potassium phthalimide (37 g, 0.20 mol) and the mixture was stirred at 100° C. for 16 hours. After insolubles were filtered off, the solvent was distilled off from the filtrate under reduced pressure to give crude 4-benzyl-2-phthalimidomethylmorpholine (70 g). This compound was used for the subsequent reaction without purification.
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43 g
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37 g
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500 mL
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Synthesis routes and methods V

Procedure details

A mixture of 4-benzyl-2-chloromethylmorpholine (86.4 g), phthalimide potassium salt (78.0 g), and dimethylformamide (700 ml) is refluxed with stirring for 5 hours. The reaction mixture is poured into ice-water. The resulting precipitate is collected and recrystallized from isopropyl alcohol to give N-[(4-benzyl-2-morpholinyl)methyl]phthalimide (107 g), mp 136°-139° C. The starting material, 4-benzyl-2-chloromethylmorpholine, is prepared according to the method of F. Loftus [Syn. Commun., 10, 59-73 (1980)].
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86.4 g
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78 g
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700 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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